molecular formula C12H11N5O B14783177 2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B14783177
M. Wt: 241.25 g/mol
InChI Key: HFSMMQICSQUEMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Peldesine can be synthesized through a multi-step process involving the condensation of appropriate pyrrole and pyrimidine derivatives. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Peldesine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The compound is often prepared in sterile liquid formulations for intravenous infusion .

Chemical Reactions Analysis

Types of Reactions: Peldesine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

Peldesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase, which plays a crucial role in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which in turn inhibits DNA synthesis and T-cell proliferation. The molecular targets and pathways involved include the purine metabolism pathway and the immune response modulation pathway .

Comparison with Similar Compounds

Peldesine belongs to the class of organic compounds known as pyrrolopyrimidines. Similar compounds include:

Uniqueness: Its ability to modulate the immune response makes it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,9H,4H2,(H3,13,16,17,18)

InChI Key

HFSMMQICSQUEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=C3C2N=C(NC3=O)N

Origin of Product

United States

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